(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine
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Overview
Description
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is a complex organic compound belonging to the indolizidine alkaloid family. This compound is known for its unique structural features and significant biological activities. It is often used in research due to its potential therapeutic properties and its role as an enzyme inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: It serves as a tool to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties, particularly against alpha-mannosidase.
Industry: It is used in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of alpha-mannosidase, an enzyme involved in glycoprotein processing. By inhibiting this enzyme, (1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine disrupts the normal processing of glycoproteins, leading to various biological effects. This inhibition can affect cellular processes such as cell signaling, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar enzyme inhibitory properties.
Tridolgosir: A compound with a similar structure and mechanism of action.
Uniqueness
(1S,2R,8R,8AR)-1,2,8-Triacetoxy-octahydro-5-oxyindolizine is unique due to its specific acetoxy group arrangement, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,8R,8aR)-1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMPEFGJLZARI-HBJVGIJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC(=O)N2[C@H]1[C@@H]([C@@H](C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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